molecular formula C16H13BrClNO2 B2599139 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326909-74-3

4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2599139
CAS No.: 1326909-74-3
M. Wt: 366.64
InChI Key: SOSCIMMSHHFBJG-UHFFFAOYSA-N
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Description

4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that belongs to the benzoxazepine class This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a benzoxazepinone core

Preparation Methods

The synthesis of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl group, which can be carried out using bromine or other brominating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl and chloro groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The benzoxazepinone core may also contribute to the compound’s overall biological effects by interacting with cellular components.

Comparison with Similar Compounds

4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:

    Benzyl bromide: This compound has a simpler structure but shares the bromobenzyl group.

    3-Bromobenzoyl chloride: This compound has a similar bromobenzyl group but differs in the presence of a benzoyl chloride group.

    Other Benzoxazepines: Compounds in this class share the benzoxazepine core but may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-7-chloro-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSCIMMSHHFBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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